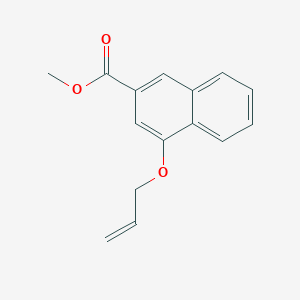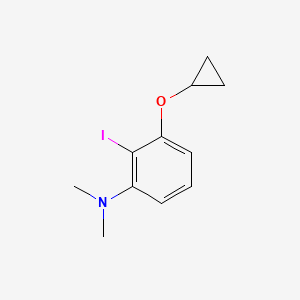
2-Naphthalenecarboxylic acid, 4-(2-propen-1-yloxy)-, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’acide 2-naphtalènecarboxylique, 4-(2-propén-1-yloxy)-, ester méthylique est un composé organique de formule moléculaire C15H14O3. Il s’agit d’un dérivé du naphtalène, un hydrocarbure aromatique polycyclique, et présente une fonction ester d’acide carboxylique. Ce composé est intéressant dans divers domaines en raison de sa structure chimique et de ses propriétés uniques.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l’acide 2-naphtalènecarboxylique, 4-(2-propén-1-yloxy)-, ester méthylique implique généralement l’estérification de l’acide 2-naphtalènecarboxylique avec du méthanol en présence d’un catalyseur acide. La réaction peut être représentée comme suit :
Acide 2-naphtalènecarboxylique+MéthanolCatalyseur acideAcide 2-naphtalènecarboxylique, 4-(2-propén-1-yloxy)-, ester méthylique+Eau
Méthodes de production industrielle
En milieu industriel, la production de ce composé peut impliquer des réacteurs à écoulement continu pour assurer un mélange et un contrôle de réaction efficaces. L’utilisation de réactifs de haute pureté et de conditions de réaction optimisées, telles que la température et la pression, est cruciale pour maximiser le rendement et minimiser les sous-produits.
Analyse Des Réactions Chimiques
Types de réactions
L’acide 2-naphtalènecarboxylique, 4-(2-propén-1-yloxy)-, ester méthylique peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former les acides carboxyliques correspondants ou d’autres dérivés oxydés.
Réduction : Les réactions de réduction peuvent convertir le groupe ester en alcool.
Substitution : Le composé peut participer à des réactions de substitution nucléophile, où le groupe ester est remplacé par d’autres groupes fonctionnels.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4) sont généralement utilisés.
Substitution : Des nucléophiles comme les amines ou les alcools peuvent être utilisés en conditions basiques ou acides pour faciliter les réactions de substitution.
Principaux produits formés
Oxydation : Acides carboxyliques ou cétones.
Réduction : Alcools.
Substitution : Divers dérivés du naphtalène substitués.
Applications De Recherche Scientifique
L’acide 2-naphtalènecarboxylique, 4-(2-propén-1-yloxy)-, ester méthylique a plusieurs applications en recherche scientifique :
Chimie : Utilisé comme élément de base dans la synthèse organique et comme précurseur de molécules plus complexes.
Biologie : Investigé pour son activité biologique potentielle et ses interactions avec les biomolécules.
Médecine : Exploré pour ses propriétés thérapeutiques potentielles et comme composé de tête dans la découverte de médicaments.
Industrie : Utilisé dans la production de colorants, de pigments et d’autres produits chimiques industriels.
Mécanisme D'action
Le mécanisme d’action de l’acide 2-naphtalènecarboxylique, 4-(2-propén-1-yloxy)-, ester méthylique dépend de son application spécifique. Dans les systèmes biologiques, il peut interagir avec des enzymes ou des récepteurs, en modulant leur activité. Le groupe ester peut subir une hydrolyse pour libérer l’acide carboxylique actif, qui peut ensuite participer à diverses voies biochimiques.
Comparaison Avec Des Composés Similaires
Composés similaires
- Acide 2-naphtalènecarboxylique, 6-[[4-[3-[(1-oxo-2-propén-1-yl)oxy]propoxy]benzoyl]oxy]-, ester 2,4-diméthylphénylique
- Autres dérivés du naphtalène avec des groupes fonctionnels esters ou éthers
Unicité
L’acide 2-naphtalènecarboxylique, 4-(2-propén-1-yloxy)-, ester méthylique est unique en raison de son motif de substitution spécifique sur le cycle naphtalène, qui lui confère des propriétés chimiques et physiques distinctes. Cette unicité le rend précieux pour des applications ciblées en recherche et en industrie.
Propriétés
IUPAC Name |
methyl 4-prop-2-enoxynaphthalene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-3-8-18-14-10-12(15(16)17-2)9-11-6-4-5-7-13(11)14/h3-7,9-10H,1,8H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXJGYVGQLZMJCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=CC=CC=C2C(=C1)OCC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1H-Isoindole-1,3(2H)-dione, 5-[5-[[3-(4-fluorophenyl)-2-iMino-4-oxo-5-thiazolidinylidene]Methyl]-2-furanyl]-](/img/structure/B12634818.png)


![Ethyl 2-[4-(bromomethyl)phenyl]-4-phenylthiazole-5-carboxylate](/img/structure/B12634841.png)
![(1R,4R)-4-[(3S)-1,4-dioxaspiro[4.5]decan-3-yl]cyclopent-2-en-1-ol](/img/structure/B12634847.png)

![5-(3-chlorophenyl)-N-[4,5-dimethoxy-2-(morpholin-4-yl)phenyl]furan-2-carboxamide](/img/structure/B12634851.png)


![S-{3-[(3-Bromopropyl)tellanyl]propyl} ethanethioate](/img/structure/B12634871.png)
![Tert-butyl 5-amino-3-[2-(4-methoxy-2-methylphenyl)ethyl]pyrazole-1-carboxylate](/img/structure/B12634879.png)
![(Benzene-1,3,5-triyl)tris[(4-hydroxyphenyl)methanone]--water (1/3)](/img/structure/B12634881.png)
![3-chloro-8,9,10,11-tetrahydro-5H-indolo[3,2-c]quinoline-6,7-dione](/img/structure/B12634894.png)
![Methyl 5-chloro-6-[(4-chloro-3-methoxyphenyl)methylamino]-2-cyclopropylpyrimidine-4-carboxylate](/img/structure/B12634904.png)
